methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a formyl group at position 3, a methyl ester at position 2, and a methyl group at the nitrogen (position 1). This compound is of significant interest in organic synthesis due to its reactive formyl and ester groups, which enable further derivatization for applications in pharmaceuticals, agrochemicals, and materials science .
The pyrrole ring’s electron-rich nature and substituent positions influence its physicochemical properties, including solubility, crystallinity, and reactivity. Crystallographic studies on related pyrrole derivatives highlight the role of weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in stabilizing molecular packing .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 3-formyl-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-9-4-3-6(5-10)7(9)8(11)12-2/h3-5H,1-2H3 |
InChI Key |
VSIMHMSWAMJOPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalytic systems and optimized reaction parameters ensures high yields and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Methyl 3-carboxy-1-methyl-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Substitution Patterns and Similarity Scores
The structural similarity of methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate to analogous compounds is quantified using computational similarity indices (Table 1). Key analogs include:
Table 1: Structural Analogues and Similarity Scores
Key Observations:
- Ethyl 3-formyl-1H-pyrrole-2-carboxylate (0.96 similarity): The absence of an N-methyl group and substitution with an ethyl ester reduces steric hindrance compared to the target compound. This increases reactivity in nucleophilic acyl substitution reactions .
- Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (0.92 similarity): The formyl group at position 4 alters electronic distribution, reducing conjugation with the ester group. This may lower stability in acidic conditions compared to the 3-formyl derivative .
- Methyl 5-formyl-1H-pyrrole-2-carboxylate (0.77 similarity): The formyl group at position 5 disrupts the pyrrole’s aromaticity more significantly, leading to reduced solubility in polar solvents .
Reactivity and Functional Group Influence
- Formyl Group Position: The 3-formyl substitution in the target compound allows for efficient resonance stabilization with the pyrrole ring, enhancing electrophilicity at the carbonyl carbon. In contrast, Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (CAS 119647-69-7) replaces formyl with an acetyl group, reducing electrophilicity and altering reactivity in condensation reactions .
- Ester Group Variations: Ethyl esters (e.g., Ethyl 3-formyl-1H-pyrrole-2-carboxylate) exhibit slower hydrolysis rates compared to methyl esters due to increased steric bulk, impacting bioavailability in drug design .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: Methyl 1-methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate (C24H23NO3) demonstrates a dihedral angle of 76.82° between aromatic systems, stabilized by C–H⋯O interactions . The target compound’s simpler structure likely adopts planar packing with weaker interactions.
- NMR Signatures: Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) shows distinct 1H NMR shifts (δ 12.52 ppm for NH), absent in the N-methylated target compound, confirming the role of N-substitution in deshielding effects .
Biological Activity
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological effects, supported by relevant research findings and data.
Structural Characteristics
This compound features a pyrrole ring with a formyl group (-CHO) at the third position and a carboxylate group (-COOCH3) at the second position. Its molecular formula is , and it has a molecular weight of approximately 153.14 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Condensation Reactions : Utilizing pyrrole derivatives with aldehydes in the presence of acid catalysts.
- Multi-step Organic Synthesis : Involving intermediate compounds to achieve the final product.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
Antioxidant Activity
The compound has demonstrated antioxidant properties, potentially protecting cells from oxidative stress. The carboxylate group may play a crucial role in this activity by scavenging free radicals.
Antitumor Activity
Studies have shown that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor effects. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy. Certain pyrrole derivatives have shown activity against bacterial strains such as Pseudomonas putida, suggesting that this compound may also possess similar properties .
Study on Antioxidant Properties
A study assessed the antioxidant capacity of this compound using various assays. Results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in therapeutic applications against oxidative damage .
Evaluation of Antitumor Activity
In vitro studies on cancer cell lines (A-549 and MDA-MB-468) revealed that this compound exhibited significant cytotoxicity with IC50 values ranging from 0.065 to 9.4 µmol/L. These findings suggest that this compound can inhibit tumor growth effectively .
Comparative Analysis of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Antioxidant | Protects cells from oxidative stress | Not specified |
| Antitumor | Inhibits growth in cancer cell lines | 0.065 - 9.4 µmol/L |
| Antimicrobial | Effective against bacterial strains | Not specified |
Q & A
Q. What are the recommended synthetic routes for methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate using Vilsmeier-Haack reagents (e.g., POCl₃/DMF). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires:
Q. How does the electronic environment of the pyrrole ring influence the reactivity of the formyl group?
- Methodological Answer : The electron-rich pyrrole ring (due to conjugation) activates the formyl group for nucleophilic addition. Reactivity can be assessed via:
- Kinetic studies : Monitor reactions with hydrazines or Grignard reagents using in-situ IR spectroscopy.
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Evidence : Substituent effects in analogous compounds (e.g., fluorophenyl derivatives) show altered reactivity patterns due to electronic modulation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal analysis : TGA/DSC to determine decomposition temperatures (expected >150°C based on similar esters ).
- Light sensitivity : Store in amber vials at –20°C; avoid prolonged exposure to UV light.
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture uptake .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrole core be achieved to optimize bioactivity?
- Methodological Answer : Use directed ortho-metalation (DoM) strategies:
- Lithiation : Treat with LDA at –78°C, followed by electrophilic quenching (e.g., alkyl halides or carbonylating agents).
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .
- Data : Methyl 2-amino-4-phenyl-pyrrole-3-carboxylate derivatives exhibit enhanced binding to kinase targets via similar strategies .
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize enzymes with conserved ATP-binding pockets (e.g., kinases).
- Binding affinity : Compare docking scores (ΔG) with known inhibitors .
- Case Study : Pyrroloquinoxaline derivatives show nanomolar inhibition of PI3Kα via H-bonding with Val851 and hydrophobic interactions .
Q. How do steric and electronic effects of substituents impact crystallographic packing?
- Methodological Answer : Perform single-crystal X-ray diffraction:
- Crystallization : Use slow evaporation (CHCl₃/MeOH, 1:1).
- Analysis : Compare dihedral angles (pyrrole vs. ester planes) and hydrogen-bonding networks .
- Evidence : Methyl 1H-pyrrole-2-carboxylate exhibits planar geometry (dihedral angle = 3.6°), stabilized by π-π stacking .
Q. What analytical techniques resolve contradictions in reported spectral data for pyrrole derivatives?
- Methodological Answer : Address discrepancies via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
